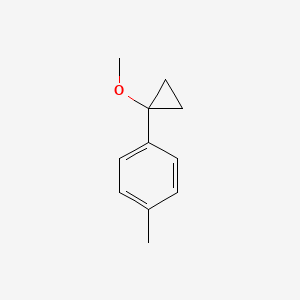
1-(1-Methoxycyclopropyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxycyclopropyl)-4-methylbenzene is an organic compound characterized by a cyclopropyl group attached to a benzene ring, with a methoxy group on the cyclopropyl and a methyl group on the benzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxycyclopropyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with methoxycyclopropane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methoxycyclopropyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (RCl/AlCl3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Cyclopropylmethyl derivatives
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Applications De Recherche Scientifique
1-(1-Methoxycyclopropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Methoxycyclopropyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The methoxy group on the cyclopropyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s aromatic nature allows it to engage in π-π interactions with aromatic residues in proteins, potentially modulating their function.
Comparaison Avec Des Composés Similaires
- 1-Methoxycyclopropylbenzene
- 4-Methylcyclopropylbenzene
- 1-Methoxy-4-methylbenzene
Comparison: 1-(1-Methoxycyclopropyl)-4-methylbenzene is unique due to the presence of both a methoxycyclopropyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness in scientific research.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(1-methoxycyclopropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-9-3-5-10(6-4-9)11(12-2)7-8-11/h3-6H,7-8H2,1-2H3 |
Clé InChI |
JRKHFZKPXATICO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
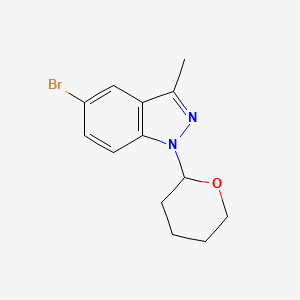
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
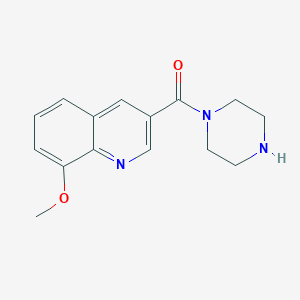
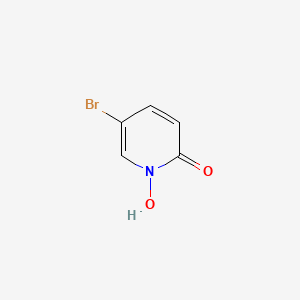
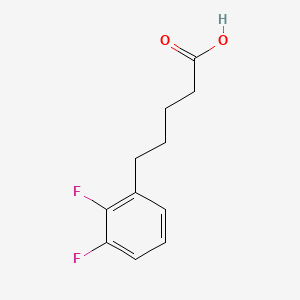
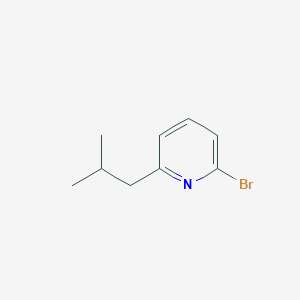
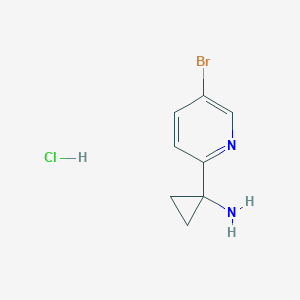
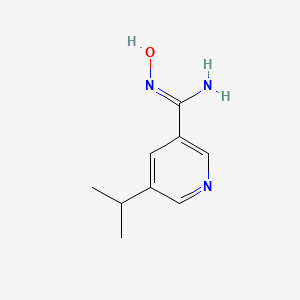
![5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)
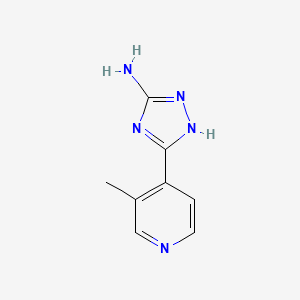
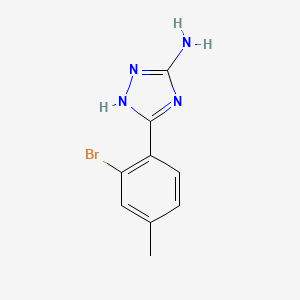
![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)
